molecular formula C6H11NO B7856685 (1R,5S)-8-oxa-3-azabicyclo[3.2.1]octane

(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octane

Cat. No. B7856685
M. Wt: 113.16 g/mol
InChI Key: POOPWPIOIMBTOH-OLQVQODUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octane is a useful research compound. Its molecular formula is C6H11NO and its molecular weight is 113.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Studies

  • Diastereoselective Construction : (R)-2,3-Di-O-benzylglyceraldehyde and N-tosyl homoallylamine undergo aza-Prins cyclization to afford derivatives of 6-oxa-2-azabicyclo[3.2.1]octane in a diastereoselective manner. This method provides a route for asymmetric synthesis of these derivatives from chiral α-hydroxyaldehyde derivatives (Mahía et al., 2017).

  • Molecular Structure Characterization : Chiral cyclic amino acid esters, including variants of 8-oxa-3-azabicyclo[3.2.1]octane, have been synthesized and characterized using spectroscopy and X-ray crystallography, contributing to the understanding of their molecular structures (Moriguchi et al., 2014).

  • Functionalized Bicyclic Systems : Research has focused on the efficient preparation of functionalized 8-oxa-6-azabicyclo[3.2.1]octanes, which can be incorporated into various structures exhibiting pharmacophore characteristics found in zoanthamine alkaloids (Williams et al., 2007).

Chemical Synthesis and Reactivity

  • Aminocyclization for Synthesis : A novel route for the synthesis of 8-oxa-3-azabicyclo[3.2.1]octane involves a one-pot aminocyclization of 2,5-tetrahydrofurandimethanol, highlighting its potential as a building block for bioactive molecules (Cui et al., 2015).

  • Chiral Synthesis and Asymmetric Reactions : The compound has been used as an efficient chiral auxiliary in Michael-type reactions via enamines, showcasing its utility in asymmetric syntheses (Martens & Lübben, 1991).

  • Synthesis of Morpholine Derivatives : Synthesis of bridged bicyclic morpholinethiones, which are derivatives of 8-oxa-3-azabicyclo[3.2.1]octane, has been achieved, offering potential as synthons for preparing novel heteroaryl-annulated bicyclic morpholines (Walker et al., 2011).

Biological and Pharmaceutical Studies

  • Synthesis of Epibatidine Analogs : Optically pure epibatidine analogs containing the 8-azabicyclo[3.2.1]octane ring system have been synthesized from cocaine, contributing to research in nicotinic receptor binding and stimulant activity (Zhang et al., 1997).

  • Application in Opioid Receptor Mediated Treatments : 3-Azabicyclo[3.2.1]octane derivatives, closely related to 8-oxa-3-azabicyclo[3.2.1]octane, have been explored for their potential in treating disorders and conditions mediated by opioid receptors (Coe et al., 1983).

properties

IUPAC Name

(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-2-6-4-7-3-5(1)8-6/h5-7H,1-4H2/t5-,6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POOPWPIOIMBTOH-OLQVQODUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC1O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CNC[C@@H]1O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octane
Reactant of Route 2
(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octane
Reactant of Route 3
(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octane
Reactant of Route 4
(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octane
Reactant of Route 5
(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octane
Reactant of Route 6
(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octane

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